![molecular formula C10H9ClN4O B1208451 4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone
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Overview
Description
4-[(2-chlorophenyl)hydrazo]-5-methyl-3-pyrazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimalarial Activity
4-Acylhydrazone-5-pyrazolones, closely related to the target compound, have been synthesized and assessed for their antimalarial activity. Studies reveal these compounds show promising outcomes in in vitro antimalarial activity. This indicates the potential use of 4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone derivatives in antimalarial drug development (Shaikh et al., 2021).
Dye Synthesis
Research on the synthesis of new pyrazolone dyes demonstrates the role of 5-pyrazolones in producing azo- and bisazo-dyes. These dyes, characterized using various spectroanalytical techniques, indicate the utility of pyrazolone derivatives in the dye industry (Gunkara et al., 2013).
Synthesis of Pyrazolone Derivatives
The efficient synthesis of 4-substituted pyrazolone derivatives under environmentally friendly conditions showcases the versatility of pyrazolones in chemical synthesis. These derivatives have potential applications in various chemical and pharmaceutical fields (Zhang et al., 2016).
Zinc Extraction
1-(2′-Chlorophenyl)-3-methyl-4-aroyl-5-pyrazolones have been synthesized to study their effectiveness in the solvent extraction of zinc. This research suggests the applicability of such compounds in industrial extraction processes (Ozaki et al., 1989).
Crystal and Molecular Structure Analysis
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol and its characterization through X-ray diffraction studies highlight the importance of such compounds in structural chemistry and material sciences (Kamani et al., 2019).
Anticancer and Antimicrobial Agents
Novel 1,3-oxazole clubbed pyridyl-pyrazolines, derived from compounds similar to the target compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. This indicates the potential therapeutic applications of pyrazolone derivatives (Katariya et al., 2021).
properties
Molecular Formula |
C10H9ClN4O |
---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(10(16)15-12-6)14-13-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,15,16) |
InChI Key |
HKLNITPOCBNQOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2Cl |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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